3-Iodo-4-methoxybenzoyl chloride
Description
Chemical Structure and Properties 3-Iodo-4-methoxybenzoyl chloride (CAS: 89893-95-8, C₈H₆ClIO₂) is an aromatic acyl chloride characterized by an iodine substituent at the 3-position and a methoxy group at the 4-position of the benzoyl ring. Its molecular weight is approximately 296.49 g/mol, with a monoisotopic mass of 295.90 g/mol . The compound is synthesized via refluxing 3-iodo-4-methoxybenzoic acid with thionyl chloride (SOCl₂), yielding a white solid after purification .
Properties
CAS No. |
89893-95-8 |
|---|---|
Molecular Formula |
C8H6ClIO2 |
Molecular Weight |
296.49 g/mol |
IUPAC Name |
3-iodo-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 |
InChI Key |
ZFSIGTASDSRLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectral Data
- ¹H-NMR (CDCl₃) : δ 8.50 (s, 1H, aromatic), 8.12–8.10 (d, 1H, aromatic), 6.88–6.86 (d, 1H, aromatic), 3.99 (s, 3H, OCH₃) .
- ¹³C-NMR (CDCl₃) : Peaks at 165.1 (C=O), 162.8 (C-OCH₃), 141.9, 133.2, 126.3, 109.4, 85.2 (C-I), and 56.2 (OCH₃) .
Applications The compound is a key intermediate in synthesizing radiopharmaceuticals (e.g., radiofluorinated pyrrolidinones) and benzophenone derivatives . Its iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution and cross-coupling reactions.
Comparison with Similar Compounds
Structural and Physical Properties
Key Research Findings
Synthesis Efficiency : Prolonged reflux (22 hours) improves this compound yield (32% to 61%) but risks decomposition .
Reactivity in Cross-Coupling : Iodine’s polarizability enhances Pd-catalyzed cross-coupling efficiency compared to bromo or chloro analogues .
Thermal Stability : Distillation under reduced pressure (145–150°C/1 Torr) is required for purification due to moderate thermal stability .
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